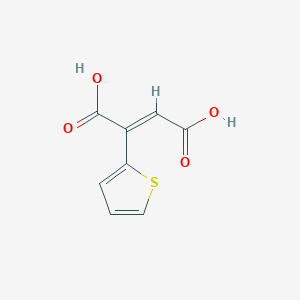

(2Z)-2-(thiophen-2-yl)but-2-enedioic acid

描述

属性

IUPAC Name |

(Z)-2-thiophen-2-ylbut-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-4H,(H,9,10)(H,11,12)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWGCRPWYNWBTP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C\C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel Condensation

The Knoevenagel reaction, widely used for α,β-unsaturated carbonyl compounds, involves condensation between a carbonyl derivative (e.g., thiophene-2-carbaldehyde) and an active methylene compound (e.g., malonic acid).

Procedure :

- Thiophene-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) are refluxed in ethanol with piperidine (10 mol%) as a base catalyst.

- Reaction progress is monitored via TLC; typically completes in 6–8 hours.

- The crude product is acidified with HCl, filtered, and recrystallized from ethanol/water.

Outcome :

- Yields 60–70% of (2Z)-2-(thiophen-2-yl)but-2-enedioic acid.

- Stereoselectivity : Z-configuration predominates due to thermodynamic control under acidic conditions.

Limitations :

- Competing decarboxylation at elevated temperatures reduces yield.

- Requires rigorous purification to isolate the diacid from monoacid intermediates.

Wittig Reaction

The Wittig olefination offers precise control over double-bond geometry. A stabilized ylide derived from a dicarboxylic acid precursor reacts with thiophene-2-carbaldehyde.

Ylide Preparation :

- Triphenylphosphine (1.1 eq) reacts with ethyl bromoacetate in dry THF to form the phosphonium salt.

- Deprotonation with NaH generates the ylide.

Olefination :

- Thiophene-2-carbaldehyde (1.0 eq) is added to the ylide at 0°C.

- Stirred for 12 hours, followed by hydrolysis with aqueous HCl.

Outcome :

Metal-Free Cyclization-Conjugate Addition

Inspired by methodologies for aminothiophenes, a cascade reaction constructs the thiophene ring and diacid system simultaneously.

Procedure :

- 2-Ynal derivatives (e.g., propiolaldehyde) react with thioamide analogs in ethanol.

- Aldol condensation forms an α,β-unsaturated intermediate, followed by regioselective cyclization to form the thiophene ring.

- Conjugate addition of water yields the diacid.

Optimization :

- Solvent: Ethanol enhances cyclization kinetics.

- Temperature: 80°C balances reaction rate and byproduct suppression.

Outcome :

- Yields 50–60% with >90% Z-selectivity.

- Green Chemistry : Avoids transition metals, aligning with sustainable practices.

Comparative Analysis of Methods

| Method | Yield (%) | Z-Selectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel | 60–70 | Moderate | Simplicity, low cost | Decarboxylation side reactions |

| Wittig | 75–85 | High | Excellent stereocontrol | Requires air-free conditions |

| Metal-Free Cascade | 50–60 | High | Sustainable, one-pot | Lower yield due to step complexity |

Purification and Characterization

Purification :

- Recrystallization : Ethanol/water (1:3) removes monoacid impurities.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) for analytical-grade product.

Characterization :

- NMR : $$ ^1H $$ NMR (DMSO-d6): δ 7.80 (d, J=15.4 Hz, 1H, CH=COO), 7.45–7.20 (m, 3H, thiophene-H), 6.30 (d, J=15.4 Hz, 1H, CH=COO).

- LC-MS : m/z 213.02 [M−H]⁻, retention time 8.2 min (C18 column, 0.1% formic acid/acetonitrile).

- Melting Point : 192–194°C (decomposes).

Industrial and Research Applications

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors due to its conjugated system.

- Material Science : Incorporated into conductive polymers for optoelectronic devices.

化学反应分析

Types of Reactions: (2Z)-2-(Thiophen-2-yl)but-2-enedioic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the double bonds in the butenedioic acid moiety to single bonds.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or chlorinating agents are employed for halogenation reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Saturated butenedioic acid derivatives.

Substitution Products: Halogenated thiophene derivatives.

科学研究应用

(2Z)-2-(Thiophen-2-yl)but-2-enedioic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

作用机制

The mechanism of action of (2Z)-2-(thiophen-2-yl)but-2-enedioic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

相似化合物的比较

Maleic Acid ((2Z)-But-2-enedioic Acid) and Fumaric Acid ((2E)-But-2-enedioic Acid)

The Z/E isomerism of but-2-enedioic acids profoundly impacts their properties:

- Maleic Acid (Z-isomer) : Exhibits intramolecular hydrogen bonding, leading to a lower melting point (130–135°C) and higher water solubility compared to fumaric acid. Its pKa values (pKa1 = 1.92, pKa2 = 6.27) reflect stronger acidity in the first dissociation due to steric strain .

- Fumaric Acid (E-isomer) : Lacks intramolecular H-bonding, resulting in a higher melting point (287°C) and lower solubility. Its pKa values (pKa1 = 3.03, pKa2 = 4.44) indicate weaker acidity than maleic acid, attributed to reduced strain in the trans configuration .

The electron-rich thiophene may also increase acidity compared to unsubstituted maleic acid.

Substituted But-2-enedioic Acid Derivatives

a. Chlorinated Derivatives

- (2Z)-2-Chloro-3-(chloromethyl)but-2-enedioic Acid : Features two chlorine substituents, increasing molecular weight (198.99 g/mol) and density (1.71 g/cm³). The chlorine atoms enhance electronegativity, likely lowering pKa values and increasing reactivity as a halogenated intermediate .

- This highlights the pharmacological relevance of substituted but-2-enedioic acids .

b. Aromatic and Alkyl-Substituted Derivatives

- (2Z)-4-Anilino-4-oxobut-2-enedioic Acid: The anilino group introduces aromaticity and hydrogen-bonding capacity, which may improve crystallinity and stability. Such analogs are often used as biochemical reagents .

- (2Z)-2-(Propan-2-yl)but-2-enedioic Acid (β-Isopropylmaleic Acid) : The isopropyl group increases hydrophobicity, reducing water solubility. This substitution pattern is observed in acylcarnitine metabolites, indicating metabolic versatility .

Comparison with Target Compound: The thiophene moiety in the target compound offers distinct electronic and steric effects compared to chlorine, anilino, or alkyl groups. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking in crystal structures and influence bioactivity through interactions with sulfur-binding proteins.

Data Table: Key Properties of Selected But-2-enedioic Acid Derivatives

| Compound | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | pKa1/pKa2 | Key Applications |

|---|---|---|---|---|---|

| (2Z)-2-(Thiophen-2-yl)but-2-enedioic acid | Thiophen-2-yl | ~184.18 (calculated) | Data needed | Est. <1.9/<6.3 | Drug design, catalysis |

| Maleic acid | None (Z-configuration) | 116.07 | 130–135 | 1.92/6.27 | Industrial synthesis |

| Fumaric acid | None (E-configuration) | 116.07 | 287 | 3.03/4.44 | Food additive, pharmaceuticals |

| (2Z)-2-Chloro-3-(chloromethyl)... | Cl, CH2Cl | 198.99 | 368.6 (bp) | Est. <1.5 | Reactive intermediate |

| C21H20ClNO5 | Chlorine, nitro groups | 401.84 | Data needed | Data needed | CNS modulation (theoretical) |

生物活性

(2Z)-2-(thiophen-2-yl)but-2-enedioic acid, a derivative of butenedioic acid, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound exhibits structural similarities to other dicarboxylic acids and has been investigated for its role as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring and two carboxylic acid groups, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 174.17 g/mol. Its structure is critical for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in the biosynthesis of prostaglandin E2 (PGE2), which is often upregulated in inflammatory diseases and certain cancers. Inhibition of mPGES-1 can reduce PGE2 levels, thereby mitigating inflammation and potentially hindering tumor growth.

Key Findings:

- Inhibition of mPGES-1 : Studies have shown that derivatives like this compound exhibit low micromolar inhibitory activity against mPGES-1, suggesting a promising role in anti-inflammatory therapies .

- Cell Cycle Arrest : In vitro studies demonstrated that this compound induces cell cycle arrest in the G0/G1 phase after 24 hours of exposure to A549 lung cancer cell lines, indicating its potential as an anticancer agent. Prolonged exposure resulted in increased subG0/G1 fractions, suggesting apoptosis or necrosis .

- Selectivity and Potency : The selectivity for mPGES-1 over other prostanoid synthases allows for targeted therapeutic strategies with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through various methodologies, including in vitro assays and molecular docking studies.

Table 1: Summary of Biological Activity Studies

Case Studies

Recent investigations have highlighted the therapeutic potential of this compound in various disease models:

- Cancer Models : In A549 lung cancer cells, treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspases, reinforcing its potential as a chemotherapeutic agent .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased edema and inflammatory cytokine levels, demonstrating its efficacy in reducing inflammation .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2Z)-2-(thiophen-2-yl)but-2-enedioic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene derivatives and maleic anhydride derivatives. For example, thiophene-2-carboxylic acid (CAS 527-72-0, [ ]) can be functionalized using coupling agents under controlled pH and temperature. Post-synthesis purification involves column chromatography (e.g., silica gel) and recrystallization. Structural confirmation requires NMR (¹H/¹³C) and FT-IR spectroscopy to verify the Z-configuration and thiophene integration .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography (using SHELX software [ ]) for absolute configuration determination.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Thermogravimetric analysis (TGA) to assess thermal stability and purity.

Cross-referencing with computational IR/NMR spectra (generated via density-functional theory, e.g., B3LYP/6-31G* [ ]) helps validate experimental data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow guidelines from safety data sheets (SDS) of structurally related thiophene-carboxylic acids [ ]:

- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).

- Store in airtight containers at ≤4°C to prevent decomposition.

- Neutralize spills with sodium bicarbonate and dispose via licensed waste management services .

Advanced Research Questions

Q. How does the thiophene substituent influence electronic properties compared to maleic acid?

- Methodological Answer : Perform density-functional theory (DFT) calculations (e.g., B3LYP hybrid functional [ ]) to map electron density distribution and frontier molecular orbitals. Compare with maleic acid’s intramolecular H-bonding ( ) to identify thiophene-induced changes in acidity (pKa) or conjugation effects. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can quantify electronic transitions and redox behavior .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Address discrepancies through:

- Multi-technique validation : Cross-check NMR, X-ray, and HRMS data with computational predictions ( ).

- Isomer separation : Use preparative HPLC to isolate Z/E isomers (if present) and analyze individually ( ).

- Collaborative benchmarking : Compare results with published crystallographic databases (e.g., Cambridge Structural Database) .

Q. What experimental strategies elucidate the compound’s interaction with biological targets?

- Methodological Answer : Design molecular docking studies (using AutoDock Vina or GROMACS) to predict binding affinities with enzymes/receptors. Validate via:

- Surface plasmon resonance (SPR) for real-time interaction kinetics.

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.

Reference structural analogs (e.g., thiophene-acetic acid derivatives [ ]) to identify pharmacophore motifs .

Q. How does the Z-configuration affect reactivity compared to the E-isomer?

- Methodological Answer : Conduct stereochemical stability assays :

- Monitor isomerization kinetics under varying pH/temperature via HPLC.

- Compare intermolecular H-bonding patterns (using FT-IR and X-ray [ ]) to maleic/fumaric acid systems.

Computational modeling (e.g., transition state analysis with DFT) can predict energy barriers for Z→E interconversion .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s aqueous solubility?

- Methodological Answer :

- Solubility parameter calculations : Use Hansen solubility parameters (HSPs) derived from DFT [ ].

- Experimental replication : Measure solubility in buffered solutions (pH 2–12) to account for ionization effects.

- Microscopic analysis : Assess crystal morphology (via SEM) to identify polymorphic forms that influence solubility .

Methodological Tools Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。